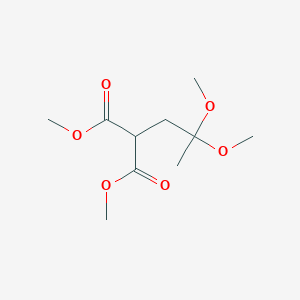![molecular formula C9H18O B14280803 1-[(But-3-en-2-yl)oxy]pentane CAS No. 139650-36-5](/img/structure/B14280803.png)
1-[(But-3-en-2-yl)oxy]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-3-en-2-yl)oxy]pentane is an organic compound characterized by its unique structure, which includes a pentane backbone with an ether linkage to a butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(But-3-en-2-yl)oxy]pentane can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(But-3-en-2-yl)oxy]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Halogenated or aminated ethers
Aplicaciones Científicas De Investigación
1-[(But-3-en-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers. It may also serve as a model compound in the investigation of metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[(But-3-en-2-yl)oxy]pentane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the double bond in the butenyl group is hydrogenated, resulting in a saturated ether. Substitution reactions involve the nucleophilic attack on the ether linkage, leading to the formation of substituted products.
Comparación Con Compuestos Similares
1-[(But-3-en-2-yl)oxy]pentane can be compared with other similar compounds, such as:
1-[(But-2-en-1-yl)oxy]pentane: Similar structure but with a different position of the double bond in the butenyl group.
1-[(But-3-en-2-yl)oxy]hexane: Similar structure but with a hexane backbone instead of pentane.
1-[(But-3-en-2-yl)oxy]butane: Similar structure but with a butane backbone instead of pentane.
The uniqueness of this compound lies in its specific ether linkage and the position of the double bond, which influence its reactivity and applications.
Propiedades
Número CAS |
139650-36-5 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1-but-3-en-2-yloxypentane |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-10-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3 |
Clave InChI |
DZIPXLPDJVYIHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)

